molecular formula C10H15NO2 B8710669 2-Ethyl-N-(furan-2-yl)butanamide CAS No. 62188-15-2

2-Ethyl-N-(furan-2-yl)butanamide

Cat. No. B8710669
CAS RN: 62188-15-2
M. Wt: 181.23 g/mol
InChI Key: YSLICDQRFIJANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-N-(furan-2-yl)butanamide is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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properties

CAS RN

62188-15-2

Product Name

2-Ethyl-N-(furan-2-yl)butanamide

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethyl-N-(furan-2-yl)butanamide

InChI

InChI=1S/C10H15NO2/c1-3-8(4-2)10(12)11-9-6-5-7-13-9/h5-8H,3-4H2,1-2H3,(H,11,12)

InChI Key

YSLICDQRFIJANK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The tert-butylcarbamate from Example 1 (27.5 g, 0.15 mole) was dissolved in dry tetrahydrofuran (75 ml) and added dropwise at 0°-5° C. to a suspension of sodium hydride (50% oil dispersion, 7.2 g, ≡0.15 mole) in dry tetrahydrofuran (75 ml). When gassing was complete, the mixture was cooled to -10° C. and diethylacetylchloride (20 g, 0.15 mole) in dry tetrahydrofuran (30 ml) added dropwise. The temperature was allowed to come to room temperature over a period of 11/4 hours and the light brown solution poured onto ice/water. After extraction at pH 7 with dichloromethane, the organic solvent phase was evaporated (rotary) to give a light brown oil which was dissolved in methyl ethyl ketone (150 ml) and gently refluxed, on a steam bath, with anhydrous lithium iodide (20 g, 0.15 mole) for 21/2-3 hours. The brown solution was evaporated (rotary) to remove methyl ethyl ketone, then poured into water and extracted with benzene at pH 2. The benzene extract was washed successively with saturated potassium bicarbonate solution, then water and evaporated (rotary) to give a light brown crystalline solid which was recrystallised from benzene/petroleum ether 60/80° C. to yield 2-(2'-ethylbutanamido)furan (19.6 g) m.p. 100° C.
Name
tert-butylcarbamate
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

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